An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring, make it a versatile synthon for the introduction of complex functionalities. This document delves into its synthesis, detailed chemical reactivity with a focus on nucleophilic aromatic substitution, and its applications in the development of novel therapeutic agents. All protocols are presented with a rationale for the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
2-Bromo-1,3-difluoro-4-nitrobenzene, with the Chemical Abstracts Service (CAS) number 103977-78-2 , is a crystalline solid at room temperature.[1][2] The strategic placement of its substituents creates a highly activated system for chemical transformations. The powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of the fluorine atoms, renders the aromatic ring susceptible to nucleophilic attack. The bromine atom, in turn, serves as an excellent leaving group or a handle for cross-coupling reactions. This combination of features allows for sequential and regioselective modifications, making it an invaluable tool for the synthesis of complex molecules.[3]
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] Similarly, the nitroaromatic scaffold is a precursor to anilines, which are ubiquitous in pharmaceuticals. Therefore, 2-Bromo-1,3-difluoro-4-nitrobenzene represents a convergence of desirable structural motifs for drug design.
Table 1: Physicochemical Properties of 2-Bromo-1,3-difluoro-4-nitrobenzene
| Property | Value | Source |
| CAS Number | 103977-78-2 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Solid | [5] |
| Purity | Typically >97% | [5] |
Synthesis and Characterization
Synthetic Protocol: Electrophilic Nitration
The foundational principle of this synthesis is the electrophilic aromatic substitution of 1,3-difluoro-2-bromobenzene. The strong activation of the nitronium ion (NO₂⁺) by concentrated sulfuric acid allows for the nitration of the deactivated aromatic ring. The regioselectivity is directed by the existing substituents.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of 1,3-difluoro-2-bromobenzene (1 equivalent) in concentrated sulfuric acid is stirred vigorously at ambient temperature.[6]
-
Concentrated nitric acid (a slight excess) is added dropwise, ensuring the internal temperature does not exceed 55 °C. This temperature control is critical to prevent unwanted side reactions and ensure safety.
-
The reaction mixture is stirred for an additional 15 minutes after the addition is complete to ensure full conversion.
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous mixture is extracted three times with an organic solvent such as dichloromethane.
-
The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent like isopropyl ether to afford the final product as a solid.[6]
Caption: Synthetic pathway to 2-Bromo-1,3-difluoro-4-nitrobenzene.
Characterization
While specific, experimentally obtained spectra for 2-Bromo-1,3-difluoro-4-nitrobenzene are not widely published, its structure can be unequivocally confirmed by a combination of spectroscopic techniques. Predicted data, based on established computational models, provides a reliable reference for its characterization.[7][8][9][10][11][12][13]
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and fluoro groups.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbon bearing the nitro group will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks appearing at m/z 237 and 239.
Chemical Reactivity: A Versatile Hub for Molecular Elaboration
The reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene is dominated by the interplay of its functional groups, making it a versatile intermediate for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to one of the fluorine atoms and ortho to the other significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride or bromide ions by a wide range of nucleophiles.
Caption: General scheme for Nucleophilic Aromatic Substitution.
Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the subsequent step, the leaving group (fluoride or bromide) is eliminated, restoring the aromaticity of the ring. The fluorine atoms are generally more susceptible to displacement than the bromine atom in this activated system.[3]
Typical Experimental Protocol (with an amine nucleophile):
-
To a solution of 2-Bromo-1,3-difluoro-4-nitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1-1.2 equivalents).
-
A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to scavenge the hydrofluoric acid or hydrobromic acid byproduct.[14][15][16]
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18][19][20][21] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Typical Experimental Protocol (Suzuki-Miyaura Coupling):
-
In a reaction vessel, combine 2-Bromo-1,3-difluoro-4-nitrobenzene (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated, and the product is purified by chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, which opens up a vast array of subsequent chemical transformations. This reduction is a key step in many synthetic routes towards bioactive molecules.[22]
Typical Experimental Protocol (Catalytic Hydrogenation):
-
A solution of 2-Bromo-1,3-difluoro-4-nitrobenzene in a solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the corresponding aniline.
Applications in Drug Discovery and Development
While specific drugs containing the 2-Bromo-1,3-difluoro-4-nitrobenzene moiety are not prominently disclosed in publicly available literature, its structural features make it a highly valuable building block in the synthesis of a wide range of biologically active molecules. The general importance of nitroarenes in the synthesis of pharmaceuticals is well-documented.[23][24][25][26][27]
Its utility lies in its ability to serve as a scaffold for the construction of compounds with potential applications as:
-
Kinase Inhibitors: The aniline derivatives obtained after nitro reduction can be key intermediates in the synthesis of kinase inhibitors for oncology.
-
Antiviral and Antibacterial Agents: The diverse functional handles allow for the introduction of various pharmacophores known to exhibit antimicrobial activity.
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorine atoms are desirable properties for CNS-active drugs.
Safety and Handling
2-Bromo-1,3-difluoro-4-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.
Conclusion
2-Bromo-1,3-difluoro-4-nitrobenzene is a strategically designed synthetic building block with significant potential in medicinal chemistry and materials science. Its predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient and controlled synthesis of complex molecular architectures. As the demand for novel therapeutics with enhanced properties continues to grow, the utility of such versatile fluorinated nitroaromatic synthons is poised to expand, making a thorough understanding of their chemistry essential for researchers in the field.
References
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